Product packaging for alpha-Methyl-1-naphthaleneacetic acid(Cat. No.:CAS No. 3117-51-9)

alpha-Methyl-1-naphthaleneacetic acid

Cat. No.: B1330210
CAS No.: 3117-51-9
M. Wt: 200.23 g/mol
InChI Key: VKCNNDPZFOVURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alpha-Methyl-1-naphthaleneacetic acid (CAS 3117-51-9) is a synthetic auxin growth regulator classified as a naphthalene-based plant hormone analog. This compound features a naphthalene ring structure attached to a propanoic acid moiety, with a defining methyl substitution on the alpha-carbon of the acetic acid side chain. This specific chemical modification creates a chiral center, resulting in distinct stereoisomers that exhibit differential activity in biological systems, making it a valuable tool for investigating the structural requirements of auxin-receptor binding and the metabolic pathways of synthetic auxins within plant tissues. The primary research value of this compound lies in its application in advanced plant physiological studies, particularly as a probe for understanding auxin perception and signal transduction mechanisms. Like its parent compound 1-naphthaleneacetic acid (NAA)—a widely used rooting agent and fruit drop preventative—this analog helps researchers explore the steric and electronic parameters of the auxin binding pocket. Studies on related naphthaleneacetic acid derivatives have demonstrated efficacy in modulating various plant growth processes, including the promotion of root formation in cuttings and the induction of flowering in specific species. The compound's mechanism of action involves auxin-like activity, being absorbed through roots, stems, and leaves to influence cell division, elongation, and differentiation processes. This product is offered For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this chiral auxin analog to investigate stereospecificity in plant hormone responses, structure-activity relationships in synthetic auxin design, and the molecular basis of auxin-mediated development. For specific pricing and availability, please inquire with our sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B1330210 alpha-Methyl-1-naphthaleneacetic acid CAS No. 3117-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCNNDPZFOVURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953257
Record name 2-(Naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3117-51-9
Record name 2-(1-Naphthyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3117-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthaleneacetic acid, alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of Alpha Methyl 1 Naphthaleneacetic Acid

Established Synthetic Pathways for Naphthaleneacetic Acids and alpha-Substituted Analogs

The foundational methods for producing the naphthaleneacetic acid scaffold can be categorized into several key reaction types. These pathways, primarily developed for the parent compound, serve as the basis for synthesizing its alpha-methyl derivative.

A direct approach to synthesizing the naphthaleneacetic acid backbone involves the condensation of naphthalene (B1677914) with a haloacetic acid. Industrially, 1-naphthaleneacetic acid is prepared through the condensation of naphthalene and chloroacetic acid. bu.edu This reaction has been studied in detail, with findings indicating that the presence of a catalyst is crucial for achieving reasonable yields.

One patented method describes reacting substantially equimolar quantities of naphthalene and chloroacetic acid at high temperatures (210–235°C) in the presence of potassium bromide as a catalyst. google.com Research has shown that a combination of ferric oxide and potassium bromide is highly effective. stackexchange.com While direct condensation of naphthalene with chloroacetic acid can result in low yields of 3-4%, optimizing conditions with catalysts can significantly improve the outcome. google.com For the synthesis of the alpha-methyl analog, this approach could theoretically be adapted by using α-chloropropionic acid instead of chloroacetic acid, though this specific condensation is less commonly documented.

Table 1: Catalyzed Condensation of Naphthalene and Chloroacetic Acid
ReactantsCatalyst(s)TemperatureYieldReference
Naphthalene, Chloroacetic AcidPotassium Bromide210-235°CNot specified google.com
Naphthalene, Chloroacetic AcidFerric Oxide, Potassium Bromide200-218°C (over 20 hrs)70% stackexchange.com
Naphthalene, Chloroacetic AcidNoneNot specified3-4% google.com

Another strategy involves a Friedel-Crafts reaction. This method proposes the preparation of alpha-naphthylacetone from chloroacetone (B47974) and naphthalene using anhydrous aluminum chloride as a catalyst. bu.edu The resulting ketone can then be converted to alpha-methyl-1-naphthaleneacetic acid.

Grignard reagents offer a versatile route to naphthaleneacetic acids. One established method involves the treatment of alpha-chloromethylnaphthalene or the corresponding bromo-methylnaphthalene with magnesium to form the Grignard reagent. bu.edu This organometallic intermediate is then reacted with carbon dioxide and subsequently hydrolyzed to yield alpha-naphthylacetic acid. bu.edu

To synthesize the alpha-methyl derivative, this pathway would require 1-(1-chloroethyl)naphthalene (B8809003) as the starting material. The formation of the corresponding Grignard reagent and subsequent carboxylation would lead directly to the desired product.

A frequently employed and efficient multi-step synthesis for 1-naphthaleneacetic acid begins with a halogenated naphthalene derivative. In a common variant, 1-methylnaphthalene (B46632) is brominated to form 1-naphthylmethyl bromide. acs.org This intermediate is then treated with an alkali metal cyanide, such as sodium or potassium cyanide, to produce 1-naphthaleneacetonitrile. bu.edugoogle.comsciencemadness.org The final step is the hydrolysis of the nitrile group to yield the carboxylic acid. bu.edugoogle.com

This pathway is highly adaptable for the synthesis of this compound. The key modification would be the initial halogenation step, starting with 1-ethylnaphthalene (B72628) to produce 1-(1-bromoethyl)naphthalene. The subsequent reaction with cyanide would form alpha-(1-naphthyl)propionitrile, which upon hydrolysis, would yield the target this compound. An improved version of this process involves the chloromethylation of naphthalene using formaldehyde, hydrochloric acid, and sulfuric acid to produce 1-naphthylmethyl chloride, which is then converted to the nitrile and hydrolyzed, achieving yields as high as 70%. google.com

Table 2: Overview of Cyanide-Based Synthesis of 1-Naphthaleneacetic Acid
Starting MaterialKey IntermediatesKey ReagentsFinal ProductReference(s)
1-Methylnaphthalene1-Naphthylmethyl bromide, 1-NaphthaleneacetonitrileBromine, KCN/NaCN, Acid/Base for hydrolysis1-Naphthaleneacetic Acid bu.eduacs.org
Naphthalene1-Naphthylmethyl chloride, 1-NaphthaleneacetonitrileFormaldehyde, HCl, H₂SO₄, NaCN, NaOH1-Naphthaleneacetic Acid google.com

Oxidation of suitable precursors provides another route to this class of compounds. For 1-naphthaleneacetic acid, a notable method is the oxidation of alpha-allylnaphthalene with alkaline potassium permanganate, which yields the crude acid at approximately 43% of the theoretical yield. bu.eduacs.org Another precursor that can be oxidized to the acid is α-naphthylacetaldehyde. acs.org The environment in which 1-naphthaleneacetic acid exists is also subject to oxidation reactions with hydroxyl and sulfate (B86663) radicals. wikipedia.org

For the synthesis of this compound, a potential oxidative pathway could involve the haloform reaction of alpha-naphthylacetone. bu.edu This reaction, which is a specific type of oxidation, would convert the methyl ketone group into a carboxylic acid, directly forming the desired product. bu.edu

Novel Approaches to this compound Synthesis

More direct and specialized methods for synthesizing this compound have also been developed. These routes often involve the modification of the parent acid or its ester.

One documented approach involves a two-step reaction starting from 1-naphthaleneacetic acid. The process includes treatment with concentrated sulfuric acid, followed by reaction with aqueous sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at 45-50°C to yield the methyl ester of this compound. chemicalbook.com Subsequent hydrolysis of the ester would provide the final acid product.

While specific chemo-enzymatic routes for the total synthesis of this compound are not extensively documented, this approach represents a significant area of modern synthetic chemistry. Chemo-enzymatic synthesis integrates highly selective biological catalysts (enzymes) with traditional chemical reactions to construct complex molecules. nih.gov

Research on related naphthalene compounds demonstrates the potential of this strategy. For instance, lipases have been successfully used for the selective hydrolysis and acetylation of aryl-naphthalene diacetates and diols. nih.gov In these processes, the enzyme's active site accommodates the more exposed functional group on the naphthalene ring, allowing for precise, regioselective modifications. nih.gov Another study details a sustainable, one-pot, two-step chemo-enzymatic pathway to synthesize 6-hydroxy-5,7-dimethoxy-2-naphthoic acid from sinapic acid at a gram scale. researchgate.net

These examples suggest a plausible novel route for producing enantiomerically pure this compound. A potential strategy could involve the enzymatic resolution of a racemic mixture of this compound or its ester, using a lipase (B570770) to selectively hydrolyze or esterify one enantiomer, allowing for the separation of the two forms. This approach would be particularly valuable as the biological activity of chiral molecules often resides in a single enantiomer.

Catalytic Approaches for Selective Methylation

The introduction of a methyl group at the alpha-carbon of the 1-naphthaleneacetic acid (1-NAA) scaffold is a key synthetic step to produce this compound. This modification can significantly influence the compound's biological properties. While direct catalytic methylation of 1-NAA is a complex challenge, approaches developed for analogous arylacetic acids provide a framework for this transformation.

One prominent strategy involves the direct, highly enantioselective alkylation of arylacetic acids. This method utilizes a chiral lithium amide as a stereodirecting reagent to deprotonate the acid, forming a chiral enediolate. This intermediate then reacts with a methylating agent, such as methyl iodide. This approach has been successfully applied to produce related compounds like Naproxen, another alpha-methyl arylacetic acid, in high yield and enantioselectivity. nih.gov Although this method often uses a stoichiometric amount of the chiral amide rather than a truly catalytic quantity, it represents a significant advancement in the controlled alpha-alkylation of this class of compounds.

For related carbonyl compounds, such as aryl ketones, catalytic methods for selective alpha-methylation have been developed that could potentially be adapted. One such method employs phenyl trimethylammonium iodide as a nonvolatile, easy-to-handle solid methylating agent. nih.govorganic-chemistry.org This regioselective reaction proceeds in the presence of a base, such as potassium hydroxide, and has been shown to be scalable. nih.gov The mechanism is believed to involve direct nucleophilic substitution. organic-chemistry.org While this has been demonstrated on ketones, adapting such a catalytic system for the direct alpha-methylation of a carboxylic acid like 1-NAA would be a key objective in developing a more efficient synthesis of its alpha-methyl derivative.

Approach Substrate Class Key Reagents/Catalysts Potential for alpha-Methyl-1-NAA Synthesis
Enantioselective AlkylationArylacetic AcidsChiral Lithium Amides, Methyl IodideHigh; provides stereocontrol at the alpha-carbon. nih.gov
Catalytic α-MethylationAryl KetonesPhenyl Trimethylammonium Iodide, KOHPotential for adaptation to carboxylic acid substrates. nih.govorganic-chemistry.org

Derivatization Strategies for Modified Biological Activity and Research Tools

Derivatization of this compound is crucial for developing advanced formulations with controlled-release properties and for creating molecular probes to study its mode of action. These strategies primarily target the carboxylic acid functional group.

Esterification of the carboxyl group is a primary strategy to create prodrugs of this compound, which can offer controlled release and improved delivery. The synthesis of simple alkyl esters, such as the methyl ester, is a standard chemical transformation. chemicalbook.com These ester derivatives can exhibit different solubility and permeability characteristics compared to the parent acid, potentially leading to slower release and prolonged biological activity upon hydrolysis back to the active acid form in the target tissue.

More advanced controlled-release systems involve conjugating the molecule to a carrier. A notable example, developed for the parent compound 1-NAA, involves covalently linking it to silica (B1680970) nanospheres. nih.gov In this method, 1-NAA is first conjugated to an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), through a covalent bond. This conjugate is then incorporated into a silica matrix via hydrolysis and polycondensation to form nanospheres. nih.gov Studies on these 1-NAA-silica nanoconjugates have demonstrated that the release of the active ingredient is sustained over a long duration. The release kinetics are influenced by particle size, pH, and temperature. nih.gov This methodology provides a versatile platform that could be directly applied to this compound for creating advanced controlled-release formulations with enhanced efficacy and environmental compatibility.

To visualize the distribution and localization of auxins within plant tissues, this compound can be derivatized with reporter groups, such as fluorescent dyes. This creates powerful research tools for molecular tracking and imaging. The strategies developed for labeling 1-NAA are directly applicable to its alpha-methyl analog.

A common approach is to conjugate a fluorescent moiety to the auxin molecule. For instance, fluorescent auxin analogs have been created by linking 1-NAA with 7-nitro-2,1,3-benzoxadiazole (NBD), a small environmentally sensitive fluorophore. These labeled analogs, such as NBD-NAA, are designed to be recognized by the auxin transport machinery in plants but remain inactive in signaling pathways. This allows for the visualization of auxin transport and distribution without disrupting the natural auxin signaling processes. nih.gov Another fluorescent group that can be used for labeling is N-methyl-anthranilic acid, which can be attached to create fluorescent glycoprobes for use in screening assays. rsc.org The introduction of such reporter groups enables high-resolution imaging of the compound's movement and subcellular localization, providing critical insights into its mechanism of action.

Reporter Group Full Name Application Reference Principle
NBD7-nitro-2,1,3-benzoxadiazoleLive-cell imaging of auxin transportAnalogs mimic transport but are inactive in signaling. nih.gov
N-methyl-anthranilic acidN-methyl-2-aminobenzoic acidFluorescence-based binding/competition assaysCreation of fluorescent probes for screening. rsc.org

Molecular and Cellular Mechanisms of Action in Plant Systems

Interactions with Auxin Receptors and Binding Proteins

The perception of auxin signals begins with the binding of auxin molecules to specific receptor proteins. The stereochemistry of alpha-Methyl-1-naphthaleneacetic acid is critical in this initial step, as the spatial arrangement of the molecule determines its ability to fit within the binding sites of these receptors.

Auxin Binding Protein 1 (ABP1) was long considered a primary receptor for auxins at the cell surface. The binding of auxins to ABP1 is highly specific, depending on the structure of the ligand. The parent compound, 1-Naphthaleneacetic acid (NAA), binds to ABP1 with high affinity. The crystal structure of the ABP1-NAA complex reveals a deep, predominantly hydrophobic binding pocket containing a zinc ion. The carboxyl group of the auxin coordinates with this zinc ion, while the naphthalene (B1677914) ring interacts with hydrophobic residues, including Tryptophan-151.

For this compound, the ability to bind to ABP1 is strictly dependent on its stereoconfiguration. The (S)-(+)-enantiomer, which spatially resembles the active conformation of natural auxins, is expected to fit into the ABP1 binding pocket and elicit a response. In contrast, the (R)-(-)-enantiomer, due to steric hindrance from the methyl group, is unable to bind effectively and is therefore considered biologically inactive. This stereoselectivity is a hallmark of auxin receptors and underscores the precision of the molecular recognition process.

CompoundTarget ProteinBinding Affinity (KD)Comments
1-Naphthaleneacetic acid (NAA)Maize ABP1~1.5 x 10⁻⁷ MHigh-affinity binding observed at an optimal pH of 5.5.
(S)-alpha-Methyl-1-naphthaleneacetic acidABP1-Expected to bind due to correct stereochemistry (biologically active).
(R)-alpha-Methyl-1-naphthaleneacetic acidABP1-Not expected to bind effectively due to steric hindrance (biologically inactive).

The primary system for auxin perception, particularly for transcriptional responses, involves the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. These proteins are components of an SCF (Skp1-Cullin-F-box) ubiquitin-ligase complex. Auxin acts as a molecular "glue," stabilizing the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

The interaction within this co-receptor system is also highly stereospecific. Studies on various alpha-substituted auxins have demonstrated that only the (S)-enantiomers are active in promoting the TIR1-Aux/IAA interaction. Therefore, (S)-alpha-Methyl-1-naphthaleneacetic acid is capable of inducing the degradation of Aux/IAA repressors and activating downstream gene expression. The (R)-enantiomer does not fit into the auxin-binding pocket on TIR1 and fails to promote this interaction, resulting in a lack of auxin-mediated gene regulation.

Influence on Auxin Transport Mechanisms

The physiological effects of auxins are dependent on their directional movement between cells, a process known as polar auxin transport. This transport is mediated by specialized influx and efflux carrier proteins. Synthetic auxins like this compound can interfere with this transport system.

The PIN-FORMED (PIN) family of proteins are key components of the auxin efflux machinery, controlling the direction of auxin flow from the cell. The activity of PIN proteins is crucial for establishing the auxin gradients that guide plant development.

Auxin enters cells via both passive diffusion (as the protonated form) and active transport mediated by influx carriers, such as members of the AUXIN RESISTANT 1/LIKE AUX1 (AUX1/LAX) family. The parent compound NAA can enter cells through these pathways. The aux1 mutant of Arabidopsis, which is defective in auxin influx, shows resistance to the effects of the natural auxin Indole-3-acetic acid (IAA) but not to NAA, suggesting that NAA can enter the cell more readily by passive diffusion.

The primary mode of active auxin exit from the cell is via efflux carriers, including PIN proteins and some members of the ATP-binding cassette B (ABCB) transporter family. The active (S)-enantiomer of this compound, by activating auxin signaling pathways, can indirectly influence the expression and regulation of these transporter genes. For instance, sustained auxin signaling can lead to changes in the transcription of PIN genes, creating feedback loops that modulate auxin distribution.

Cellular Signaling Pathways Activated by this compound

Activation of auxin receptors by (S)-alpha-Methyl-1-naphthaleneacetic acid initiates a cascade of downstream cellular events. These signaling pathways can be broadly categorized into transcriptional and non-transcriptional responses.

The primary transcriptional pathway is the TIR1/AFB pathway described earlier. The degradation of Aux/IAA repressors allows ARFs to bind to auxin response elements (AuxREs) in the promoters of target genes, leading to widespread changes in the plant's transcriptome. These genes are involved in processes such as cell division, expansion, and differentiation. For example, NAA treatment in tea cuttings has been shown to alter the expression of genes related to multiple hormone pathways, including those for cytokinin, abscisic acid, and ethylene, demonstrating the extensive crosstalk initiated by auxin perception.

In addition to transcriptional regulation, auxins can elicit rapid, non-transcriptional responses at the plasma membrane. These can include changes in ion fluxes (e.g., K+, H+, Ca2+) and the modulation of plasma membrane H+-ATPase activity. The ABP1 protein, localized at the cell surface, was historically linked to these rapid responses. Binding of an active auxin like (S)-alpha-Methyl-1-naphthaleneacetic acid to a cell-surface receptor complex is thought to trigger these immediate physiological changes, which precede the slower, gene-mediated developmental outcomes.


G-Protein Coupled Signaling in Auxin Responses

While direct studies on this compound's specific role in G-protein signaling are limited, the established involvement of heterotrimeric G-proteins in general auxin responses provides a framework for its likely mechanism. In plants, G-protein signaling is a crucial component of hormone perception and transduction. researchgate.net Studies in Arabidopsis have shown that the Gα subunit, GPA1, is a key participant in auxin-mediated cell division, particularly during the development of lateral roots. mdpi.com

Downstream Gene Expression Regulation (e.g., DR5 expression)

This compound is a potent modulator of auxin-responsive gene expression. A primary tool for monitoring this activity is the synthetic DR5 promoter, which contains auxin response elements (AuxREs) and is strongly induced by auxins. nih.govoregonstate.edu Research across various plant species, including Arabidopsis, rice, and Populus, has consistently demonstrated that treatment with this synthetic auxin leads to a significant increase in the expression of reporter genes like GUS (β-glucuronidase) or VENUS driven by the DR5 promoter. nih.govoregonstate.eduresearchgate.netresearchgate.net

The response of the DR5 promoter to this compound is dose-dependent. nih.gov For instance, in rice, higher concentrations of the compound result in a progressively stronger DR5-VENUS signal at the root tip. nih.gov Similarly, in Populus, GUS activity driven by the DR5 promoter increased with the concentration of this compound up to 0.1 µM; however, higher concentrations led to a decrease in this induction, indicating a complex regulatory feedback at supraoptimal levels. oregonstate.edu

Beyond the DR5 reporter system, this compound also upregulates the transcription of native auxin-responsive genes. In rice, it has been shown to enhance the expression of genes such as OsGH3.2 and key auxin transporter genes, including OsPIN1a, OsPIN1b, OsPIN1c, OsPIN1d, and OsAUX1. nih.gov This broad regulation of gene expression is central to how the compound elicits physiological changes in plant development. nih.gov

Enzymatic Modulation in Auxin Homeostasis

The regulation of endogenous auxin levels is critical for proper plant development, and this homeostasis is maintained through a balance of biosynthesis, transport, and catabolism. This compound influences this balance by modulating the activity of key enzymes involved in the degradation of the primary native auxin, indole-3-acetic acid (IAA).

Impact on IAA-Oxidase Activity and Auxin Catabolism

This compound has a notable impact on the activity of IAA-oxidase (IAAO), an enzyme responsible for auxin degradation. Multiple studies have shown that the application of this synthetic auxin can lead to a decrease in IAAO activity. nih.govnih.gov In experiments with soybean hypocotyl cuttings, treatment with naphthaleneacetic acid (NAA) resulted in reduced IAAO activity, which corresponded with an increase in endogenous IAA levels and the promotion of adventitious roots. nih.gov

However, the effect can be concentration-dependent. In cuttings of Hemarthria compressa, treatment with 100 mg/L and 200 mg/L of NAA decreased IAAO activity, but a higher concentration of 400 mg/L led to a significant increase in the enzyme's activity. nih.gov This suggests that while optimal concentrations of the synthetic auxin can protect endogenous IAA from degradation, excessive amounts may enhance its catabolism. nih.gov Contradictory findings have also been reported; for example, one study on tea cuttings found that NAA treatment significantly reduced endogenous IAA levels, while another noted that NAA may have little effect on free IAA concentrations as it is often converted into a conjugated form. nih.gov

Effect of this compound on IAA-Oxidase Activity in Hemarthria compressa
Concentration (mg/L)Effect on IAA-Oxidase ActivityReference
100Significantly Decreased nih.gov
200Significantly Decreased (Maximum Reduction) nih.gov
400Significantly Increased nih.gov

Regulation of Peroxidase (POD) and Polyphenol Oxidase (PPO) Activities

Peroxidases (POD) and polyphenol oxidases (PPO) are enzymes involved in various physiological processes, including plant defense and lignin (B12514952) biosynthesis, and can also contribute to auxin catabolism. nih.gov The application of this compound has been shown to regulate the activity of both enzymes.

In a study on the rooting of Hemarthria compressa cuttings, treatment with 100 mg/L and 200 mg/L of the compound resulted in a significant increase in both POD and PPO activity. nih.gov This enhanced enzymatic activity was correlated with improved adventitious root formation. nih.gov Conversely, a higher concentration of 400 mg/L was found to significantly decrease PPO activity, indicating that the regulatory effect is dependent on the applied concentration. nih.gov These findings suggest that this compound can modulate POD and PPO activities as part of the broader physiological changes it induces, such as rooting. nih.gov

Effect of this compound on POD and PPO Activity in Hemarthria compressa
EnzymeConcentration (mg/L)Effect on ActivityReference
Peroxidase (POD)100Increased nih.gov
Peroxidase (POD)200Increased nih.gov
Polyphenol Oxidase (PPO)100Significantly Increased nih.gov
Polyphenol Oxidase (PPO)200Significantly Increased (Highest Activity) nih.gov
Polyphenol Oxidase (PPO)400Significantly Decreased nih.gov

Physiological Effects in Diverse Plant Systems

Regulation of Root System Architecture

The architecture of a plant's root system is fundamental to its ability to anchor itself and acquire necessary water and nutrients. Alpha-Methyl-1-naphthaleneacetic acid plays a crucial role in dictating this architecture, primarily through the induction of adventitious roots and its influence on primary root growth.

A key application of this compound in horticulture and agriculture is its ability to stimulate the formation of adventitious roots from stem and leaf cuttings, a critical step in vegetative propagation. perennia.cawikipedia.org This synthetic auxin promotes the initiation of root primordia, leading to the development of a robust root system in plants that may otherwise be difficult to propagate from cuttings. mdpi.com

Research across various plant species has demonstrated the efficacy of this compound in promoting adventitious rooting. For instance, in a study on Hemarthria compressa (whip grass) cuttings, treatment with this compound was shown to have a positive effect on rooting. nih.gov The optimal concentration was found to be 200 mg/l, which, when applied for a 20-minute soaking duration, resulted in a higher percentage of rooting and a greater number of adventitious roots per cutting. nih.gov

Similarly, studies on mulberry (Morus alba L.) cuttings have highlighted the role of this compound in enhancing root development. innspub.netinnspub.net Cuttings treated with a 2000 ppm solution of this compound exhibited a significant increase in root length compared to untreated controls. innspub.netinnspub.net This enhancement is attributed to the early formation of roots and more efficient utilization of stored food materials within the cuttings. innspub.net

Further research on the medicinal herb Andrographis paniculata found that a 2.5 mM concentration of this compound was particularly effective in inducing adventitious rooting in young apical shoot cuttings. scispace.com The study also noted that the rooting response is dependent on the juvenility of the plant material. scispace.com

Interactive Table: Effect of this compound on Adventitious Root Formation in Cuttings

Plant Species Concentration Observed Effect
Hemarthria compressa 200 mg/l Increased rooting percentage and number of adventitious roots. nih.gov
Morus alba L. 2000 ppm Enhanced root length. innspub.netinnspub.net
Andrographis paniculata 2.5 mM Effective induction of rooting in young apical shoot cuttings. scispace.com
Phoenix dactylifera L. 1000 mg/l Significantly higher offshoot base diameter in the Aseel variety. researchgate.net

Control of Cell Division and Cell Elongation Processes

This compound, as an auxin, plays a fundamental role in controlling cell division and elongation, which are the basis of plant growth and development. nih.govnumberanalytics.combyjus.com Research has shown that this synthetic auxin can differentially affect these two processes.

In studies using tobacco (Nicotiana tabacum) cell lines, it was demonstrated that this compound stimulates cell elongation at concentrations much lower than those required to stimulate cell division. nih.govresearchgate.net This suggests that the pathways for controlling cell division and cell elongation are distinct and can be selectively activated by different auxins or different concentrations of the same auxin. nih.gov This compound is thought to trigger cell elongation through a high-affinity receptor, while cell division is promoted through a different, low-affinity receptor. nih.gov The mode of action involves stimulating cell elongation and division in the root meristem, which is crucial for the formation of adventitious roots. ontosight.ai

Modulation of Reproductive Development

The influence of this compound extends to the reproductive phases of plant development, affecting both the initiation of flowers and the subsequent setting and development of fruit.

This synthetic auxin can influence the initiation and development of flower buds. mdpi.com In a study on Vinca rosea cv. Catharanthus caramel, the application of this compound at different concentrations had varied effects on flowering. ijcmas.com For instance, a 100 ppm application significantly reduced the time taken for flower bud initiation. ijcmas.com

Research on tobacco (Nicotiana tabacum L. cv. Samsun) explants from flower stalks has shown that this compound can induce flower-bud regeneration. nih.gov Interestingly, the number of flower buds formed was found to be dependent on the total dose of the auxin (the product of concentration and time of application), rather than just the concentration itself. nih.gov Short-term applications of very high concentrations were as effective as longer-term applications of lower concentrations in inducing flower bud regeneration. nih.gov

Interactive Table: Effect of this compound on Flower Bud Initiation

Plant Species Concentration Observed Effect
Vinca rosea 100 ppm Significantly reduced the time for flower bud initiation. ijcmas.com
Nicotiana tabacum L. Dose-dependent Induces flower-bud regeneration. nih.govnih.gov
Cucumber (Cucumis sativus L.) Foliar Spray Can modify the development of different flower types. mdpi.com

This compound is widely used in agriculture to regulate fruit set and development. wikipedia.orgontosight.ai It can be used to prevent the premature dropping of fruits and for the thinning of fruit trees. perennia.caregulations.govncert.nic.in

In studies on apple trees, sprays of this compound were found to be effective as a thinning agent, with increased concentrations leading to increased thinning. core.ac.uk The timing of the application is also critical; a delay in application can reduce the thinning effect. core.ac.uk

Research on giant pumpkins demonstrated that the application of this compound, particularly in combination with 24-epibrassinolide, significantly increased fruit weight. nih.gov A repeated application protocol resulted in a 44.1% increase in single-fruit weight compared to the control group. nih.gov

Interactive Table: Effect of this compound on Fruit Set and Development

Plant Species Concentration Observed Effect
Apple (Malus domestica) 20-40 ppm Increased fruit thinning. core.ac.uk
Giant Pumpkin 20 mg∙L−1 (with 1.0 mg∙L−1 EBR) 44.1% increase in single-fruit weight. nih.gov
Mango (Mangifera indica L.) 30 and 70 mg·L-1 Improved panicle development. hst-j.org
Citrus Varieties 2.5 - 10.0 PPM Increased horticultural fruit set. kau.edu.sa
Olive Foliar Application Positive effect on fruiting. ekb.eg
Keitt Mangoes 25 ppm Highest fruit set value. scialert.net
Sapota (Manilkara achras L.) Not specified Influences fruit setting. researchgate.net

Responses in Tissue Culture and Micropropagation

This compound, a synthetic auxin, is a key component in plant tissue culture and micropropagation, primarily utilized for its role in stimulating cell division and differentiation. itsumibotanicals.comscimplify.com Its application in in vitro techniques is crucial for the vegetative propagation of plants from various explants like stem and leaf cuttings. wikipedia.org The manipulation of its concentration in culture media, often in conjunction with other plant hormones like cytokinins, allows for precise control over plant development, from undifferentiated cell growth to the formation of complete plantlets. scialert.nettaylorandfrancis.com

Callus Induction and Organogenesis

The induction of callus, an unorganized mass of plant cells, is a critical step in plant biotechnology for regeneration and genetic transformation. This compound is frequently employed to initiate this process. scimplify.comresearchgate.net The concentration of this synthetic auxin is a determining factor in the efficiency of callus formation and its subsequent differentiation into organs (organogenesis). researchgate.net

Research across various plant species demonstrates the concentration-dependent effect of this compound on callus induction. For instance, in Ficus benghalensis, a study comparing different concentrations found that 2 mg/L NAA resulted in the highest callus induction frequency of 96.67% from leaf segments. researchgate.net The resulting callus was described as compact, friable, and whitish. researchgate.net Similarly, in studies with Ruta graveolens, a maximum fresh weight of induced callus was achieved on a Murashige and Skoog (MS) medium supplemented with 4 mg/l NAA. researchgate.net

The interaction between this compound and cytokinins, such as 6-Benzylaminopurine (BAP) or Kinetin, is pivotal for controlling the developmental pathway of the callus. Generally, a balanced ratio of auxin to cytokinin promotes callus proliferation. scialert.net In curly kale (Brassica oleracea L.), optimal callus growth was observed on media where the ratio of NAA to BAP was approximately 1:1, with maximum callus induction occurring at a concentration of 1 mg/l for each. scialert.net In Ageratina pichinchensis, the highest percentage of callus formation (81.7%) was achieved with 1.0 mg/L NAA combined with 0.1 mg/L Kinetin. nih.gov

Altering this hormonal balance directs organogenesis. A higher concentration of BAP with low or no NAA tends to promote shoot formation, while the reverse encourages root initiation. scialert.net For example, in the regeneration of Fritillaria cirrhosa, the optimal medium for differentiating callus into bulblets was an MS medium containing 1.0 mg·L⁻¹ 6-benzyladenine (6-BA) and 0.2 mg·L⁻¹ α-naphthaleneacetic acid (NAA). researchgate.net In contrast, higher concentrations of NAA alone can suppress shoot growth while promoting root formation. nih.gov In Aloe vera, the highest number of roots (5.0 per explant) was achieved at 1.5 mg/l NAA, whereas the highest number of shoots (3.10 per explant) was induced at 2.5 mg/l NAA. researchgate.net

Table 1: Effect of this compound on Callus Induction in Various Plant Species

Plant Species Explant Source NAA Concentration (mg/L) Other Growth Regulators Observed Effect
Ficus benghalensis Leaf Segments 2.0 None 96.67% callus induction frequency; compact, friable, whitish callus. researchgate.net
Ruta graveolens Leaves 4.0 None Maximum fresh weight of callus. researchgate.net
Aloe vera Lateral Shoots 3.5 None Maximum callus weight (1.93 g). researchgate.net
Brassica oleracea L. Hypocotyls 1.0 - 1.5 1.0 - 1.5 mg/l BAP Maximum callus growth. scialert.net

Table 2: Influence of this compound on Organogenesis in Aloe vera

NAA Concentration (mg/L) Induction Frequency (%) Number of Shoots per Explant Number of Roots per Explant
1.5 90 - 5.0
2.5 80 3.10 -

Data derived from research on lateral shoot explants. researchgate.net

Role in in vitro Cell Culturing (Plant Cells)

This compound plays a fundamental role in in vitro plant cell culturing by stimulating cell division and proliferation, which is essential for establishing and maintaining cell suspension cultures and callus cultures. itsumibotanicals.comscimplify.com As a synthetic auxin, it is a standard component of many plant cell culture media, where it helps to sustain the undifferentiated state of cells, leading to the formation of callus. wikipedia.orgsigmaaldrich.com

The effectiveness of this compound in promoting cell growth is often concentration-dependent. For example, in Capparis spinosa L., the auxin 2,4-D (2,4-Dichlorophenoxyacetic acid) was found to produce the maximum fresh weight of callus after four weeks, but NAA also effectively induced callus production. researchgate.net In another study, NAA was shown to significantly increase cellulose (B213188) fiber formation in plants when used in conjunction with gibberellic acid, indicating its role in influencing specific cellular processes and biosynthetic pathways in vitro. wikipedia.org

While primarily used for plant cells, there is emergent research suggesting that this compound can also influence the in vitro culturing of human cells by inhibiting apoptosis, thereby increasing the yield of cultured cells. nih.gov This highlights the broader biological activity of this synthetic molecule beyond the plant kingdom. nih.gov In the context of plant cell cultures, its primary function remains the promotion of cell division and growth, making it an indispensable tool for micropropagation, secondary metabolite production, and genetic engineering applications. taylorandfrancis.com

Table of Compounds Mentioned

Compound Name Abbreviation
This compound NAA
6-Benzylaminopurine / 6-benzyladenine BAP / BA
Kinetin KIN
2,4-Dichlorophenoxyacetic acid 2,4-D

Structure Activity Relationship Sar Studies

Impact of the Alpha-Methyl Group on Auxin Activity

The presence of a methyl group on the alpha-carbon of the acetic acid side chain is a defining feature of alpha-Methyl-1-naphthaleneacetic acid, distinguishing it from its parent compound, NAA. This substitution has significant stereochemical and comparative implications for its auxin activity.

The alpha-methyl group introduces a chiral center into the molecule, resulting in the existence of two stereoisomers, or enantiomers: the S-(+)-enantiomer and the R-(-)-enantiomer. Research into the biological activity of these enantiomers has revealed a high degree of stereospecificity in the auxin response. Generally, for alpha-substituted auxins, one enantiomer exhibits significantly higher auxin activity than the other. While specific quantitative data for the enantiomers of α-MNAA is not abundant in readily available literature, the principle of stereoselectivity is a well-established phenomenon in auxin biology. The differential activity is attributed to the three-dimensional arrangement of the functional groups, which dictates how effectively each enantiomer can bind to the auxin co-receptor complex, typically composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Aux/IAA transcriptional repressor.

When compared to its non-methylated counterpart, 1-naphthaleneacetic acid (NAA), α-MNAA often exhibits distinct patterns of activity. Studies have shown that NAA can stimulate both cell elongation and cell division, though often at different optimal concentrations. nih.gov For instance, in certain cell cultures, NAA has been observed to stimulate cell elongation at lower concentrations than those required to promote cell division. nih.gov The introduction of the alpha-methyl group can modulate this activity. Depending on the specific bioassay and the plant species, the racemic mixture or one of the enantiomers of α-MNAA may show enhanced, reduced, or qualitatively different auxin responses compared to NAA. researchgate.net For example, in some systems, NAA has been found to be a more potent inhibitor of root elongation than other auxinic compounds. researchgate.net The presence of the methyl group can influence the compound's binding affinity for the auxin receptor, its metabolic stability, and its transport characteristics within the plant.

Comparative Auxin Activity Profile

CompoundKey Structural FeatureGeneral Auxin Activity Profile
This compoundMethyl group at the alpha-carbon (chiral center)Activity is stereospecific, with one enantiomer typically being more active. The methyl group can influence binding affinity, stability, and transport.
1-Naphthaleneacetic Acid (NAA)No substitution at the alpha-carbonA widely used synthetic auxin that stimulates cell elongation and division, often with differing concentration optima for each process. nih.gov

Influence of Naphthalene (B1677914) Ring Substitutions

The naphthalene ring of α-MNAA provides a large, planar hydrophobic surface that is crucial for its interaction with the auxin receptor. Modifications to this ring system through the introduction of various substituents can significantly alter the compound's auxin activity. The nature and position of these substituents play a pivotal role in determining the electronic and steric properties of the molecule, thereby influencing its binding affinity and biological response.

The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) at different positions on the naphthalene ring can modulate the electron density of the aromatic system. These changes can affect the strength of the interaction with the receptor pocket. For instance, the addition of a 6-methoxy group to the naphthalene ring of a related compound, 2-naphthaleneacetic acid, is known to modify its chemical properties and biological activity. ontosight.ai Generally, any form of electron perturbation on an aromatic system can influence its properties. nih.gov The position of the substituent is also critical, as steric hindrance can either prevent optimal binding or, in some cases, promote a more favorable conformation for interaction with the receptor.

Carboxylic Acid Moiety's Role in Receptor Binding and Activity

The carboxylic acid group is an indispensable feature for the auxin activity of α-MNAA and other auxins. This functional group is essential for the molecule's ability to act as a "molecular glue" in the auxin co-receptor system. Structural and molecular studies have elucidated that the carboxylic acid moiety of an auxin molecule forms critical interactions within the binding pocket of the TIR1/AFB proteins.

Auxin perception occurs when the auxin molecule binds to the TIR1/AFB F-box protein, which is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between TIR1/AFB and an Aux/IAA transcriptional repressor protein. The carboxylic acid group of the auxin is crucial for anchoring the molecule within the binding pocket and facilitating the formation of this ternary complex. Once the complex is formed, the Aux/IAA protein is targeted for ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of auxin response genes, allowing for the transcription of genes involved in various growth and developmental processes.

Computational Chemistry and Molecular Modeling in SAR Prediction

In recent years, computational chemistry and molecular modeling have become powerful tools for understanding and predicting the structure-activity relationships of auxins, including naphthalene derivatives. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies provide valuable insights into the molecular basis of auxin activity.

Molecular docking simulations can predict the binding orientation and affinity of α-MNAA and its analogs within the auxin-binding pocket of the TIR1 receptor. researchgate.netnih.govresearchgate.net These models can help to visualize the key interactions between the ligand and the amino acid residues of the receptor, explaining, for example, why one enantiomer might bind more favorably than the other. By analyzing the interactions at different depths of the binding pocket, computational methods can help identify critical residues that determine ligand selectivity. nih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of naphthaleneacetic acid derivatives with known auxin activities, QSAR models can be developed to predict the activity of new, untested compounds. These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are correlated with auxin activity. Such predictive models are invaluable in the rational design of novel and more potent plant growth regulators.

Analytical Methodologies for Quantification and Detection

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of alpha-Methyl-1-naphthaleneacetic acid, providing the necessary separation from matrix interferences and related compounds.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. The compound's structure, featuring a nonpolar naphthalene (B1677914) ring and a polar carboxylic acid group, makes it well-suited for reversed-phase HPLC.

A critical aspect of analyzing this compound is its chirality, stemming from the methyl group at the alpha position of the acetic acid side chain. This results in the existence of two enantiomers (R and S forms). As enantiomers often exhibit different biological activities, their separation is crucial. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioseparation of structurally related profen drugs and are the primary choice for this type of chiral analysis. nih.govnih.gov

Alternatively, an indirect approach involves derivatization of the carboxylic acid group with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. aocs.orgchiralpedia.com

Table 1: Representative HPLC Conditions for the Analysis of Naphthalene Propanoic Acid Analogs

ParameterCondition 1 (Chiral)Condition 2 (Reversed-Phase)
ColumnChiral Polysaccharide-based (e.g., Lux Cellulose-1, 150 mm x 4.6 mm, 5 µm)C18 or ODS (e.g., J'sphere-ODS-H80, 150 mm × 4.6 mm, 4 μm) nih.gov
Mobile PhaseMethanol (B129727):Acetic Acid (100:0.1, v/v) nih.govAcetonitrile:0.05% Trifluoroacetic Acid in Water (15:85, v/v) nih.gov
Flow Rate1.0 mL/min1.0 mL/min nih.gov
DetectionUV at 280 nmUV at 228 nm nih.gov
TemperatureAmbient or controlled (e.g., 30 °C)Ambient

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace-level quantification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. rsc.org This technique is particularly valuable for analyzing residues in complex matrices such as environmental samples, agricultural products, and biological fluids.

The carboxylic acid moiety of this compound makes it amenable to electrospray ionization (ESI), typically in the negative ion mode [ESI(-)], where the molecule is deprotonated to form the [M-H]⁻ ion. For this compound (molar mass: 200.23 g/mol ), the precursor ion would be m/z 199.2.

Tandem mass spectrometry (MS/MS) is used for quantification, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion is selected, fragmented, and one or more specific product ions are monitored. This process significantly reduces background noise and enhances specificity. Based on the known fragmentation of the parent NAA compound (m/z 185.1 → 140.9), a plausible fragmentation for the alpha-methyl derivative would involve the loss of the carboxylic acid group (CO2), leading to a characteristic product ion. nih.goveurl-pesticides.eu

Table 2: Plausible LC-MS/MS Parameters for this compound

ParameterValue
Ionization ModeElectrospray Ionization, Negative [ESI(-)]
Precursor Ion [M-H]⁻m/z 199.2
Product Ion (Example)m/z 155.2 (loss of COOH)
Analysis ModeMultiple Reaction Monitoring (MRM)

Spectroscopic Detection Methods

Spectroscopic methods are typically coupled with chromatographic separation to provide quantitative detection.

Ultraviolet (UV) Detection in HPLC

Ultraviolet (UV) detection is a common and robust method used with HPLC for the quantification of this compound. The compound's naphthalene ring system acts as a strong chromophore, absorbing significantly in the UV region. nih.gov The maximum absorbance is typically observed in the range of 220-230 nm and around 280 nm. aocs.orgnih.gov The choice of wavelength depends on the desired sensitivity and the potential for interference from co-eluting matrix components. A wavelength of approximately 228 nm or 280 nm is often employed for high sensitivity. aocs.orgnih.gov

Room Temperature Phosphorescence (RTP) Techniques

Room Temperature Phosphorescence (RTP) is a highly sensitive and selective spectroscopic technique that can be used for the determination of naphthalene-containing compounds. The technique is based on measuring the long-lived emission from the triplet excited state of the molecule. While specific RTP methods for this compound are not extensively reported, the methodology applied to its parent compound, NAA, is directly relevant. These methods often involve the use of micelle-stabilized solutions to provide a protective microenvironment for the analyte. The addition of heavy atoms, such as thallium(I) ions, enhances the phosphorescence signal by promoting intersystem crossing. This technique offers very low detection limits but requires specialized instrumentation and careful sample preparation to eliminate quenching agents.

Advanced Sample Preparation and Extraction Procedures

Effective sample preparation is critical to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of extraction procedure depends on the nature of the sample matrix (e.g., water, soil, plant tissue, biological fluid).

Liquid-Liquid Extraction (LLE): This is a classic method for extracting acidic compounds. The sample's pH is adjusted to be acidic (e.g., pH < 3) to convert the carboxylate form of this compound to its neutral, protonated form. creative-proteomics.com This increases its solubility in a non-polar organic solvent (e.g., dichloromethane, ethyl acetate), allowing it to be partitioned from the aqueous sample matrix. The organic extract can then be concentrated and reconstituted in a suitable solvent for analysis. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, reducing solvent consumption and offering higher sample throughput. For this compound, several SPE strategies can be employed:

Reversed-Phase SPE: Using C18 or polymer-based sorbents, the sample is loaded under acidic conditions where the neutral analyte is retained. Interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile.

Anion-Exchange SPE: At a neutral or slightly basic pH, the carboxylic acid group is deprotonated, giving the molecule a negative charge. It can then be retained on an anion-exchange sorbent. Elution is achieved by using a solvent that is acidic (to neutralize the analyte) or contains a high concentration of competing anions.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach widely used for pesticide residue analysis in food and agricultural samples. It involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts (like magnesium sulfate (B86663) and sodium acetate) to induce phase separation. eurl-pesticides.eu A subsequent cleanup step, known as dispersive SPE (dSPE), uses a small amount of sorbent (e.g., primary secondary amine, PSA) to remove interferences like organic acids and sugars. This method has been successfully validated for the parent compound NAA and is suitable for this compound. eurl-pesticides.eu

Table 3: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning between immiscible liquids based on pH-dependent solubility.Simple, low cost of materials.Large solvent volumes, labor-intensive, can form emulsions.
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid phase.High recovery, low solvent use, easily automated, high throughput.Higher cost of consumables (cartridges), potential for sorbent clogging.
QuEChERSAcetonitrile extraction followed by salting out and dispersive SPE cleanup.Fast, easy, low solvent use, high throughput, effective for many analytes.May require optimization for specific matrix/analyte combinations.

Micellar-Stabilized Extraction Methods

Specific studies applying micellar-stabilized extraction methods for the quantification and detection of this compound could not be identified in the available literature. This technique, while utilized for other auxins, does not have documented research findings or established protocols for this particular analyte.

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption

There is no specific research available on the development and application of molecularly imprinted polymers designed for the selective adsorption and analysis of this compound.

Bioanalytical Methods for Plant Matrix Analysis

While general bioanalytical approaches exist for detecting plant growth regulators, specific, validated methods for the analysis of this compound in various plant matrices are not detailed in the scientific literature. Protocols often require adaptation from methods developed for structurally similar compounds, but dedicated studies with validation data, recovery rates, and limits of detection for this compound in plants are not available.

Environmental Fate and Degradation Mechanisms Academic Perspective

Environmental Persistence and Dissipation Pathways

The environmental persistence of alpha-Methyl-1-naphthaleneacetic acid is influenced by a combination of biotic and abiotic factors. Volatility and biodegradation are considered significant dissipation pathways. epa.govepa.gov While it may exhibit persistence in soil under specific conditions, it is not expected to be persistent in aquatic environments. herts.ac.uk

Several studies have estimated the half-life of this compound in various environmental compartments, providing insight into its dissipation rate. These estimates often rely on Structure-Activity Relationship (SAR) models in the absence of extensive experimental data. epa.gov

Environmental CompartmentHalf-LifeConditions/Method
Foliar Surface 34.2 hoursExperimental data from a foliar dissipation study. epa.govregulations.gov
Aerobic Soil 3.9 - 39 daysEstimated half-life used in groundwater and surface water models. epa.govregulations.gov
Anaerobic Soil 23.4 daysEstimated based on aerobic soil metabolism data. epa.gov
Soil and Water (general) ~15 days (360 hours)Estimated based on SAR analyses. epa.gov

This table is interactive. Users can sort columns by clicking on the headers.

Photolysis and Oxidative Degradation Processes

Photochemical degradation is a key process for the transformation of this compound in the environment. The compound is expected to undergo rapid photolysis in water, soil, and air. epa.gov Kinetic studies have shown that degradation under ultraviolet light follows first-order kinetics, with a significantly increased rate in the presence of oxygen, titanium dioxide (TiO₂), and under acidic (low pH) conditions. researchgate.net The primary products identified from photolysis in water and soil are 1-naphthoic acid and phthalic acid. epa.govregulations.gov

Reactions with Hydroxyl Radicals

In the environment, this compound undergoes oxidation reactions with highly reactive hydroxyl radicals (•OH). wikipedia.org Studies utilizing pulse radiolysis have demonstrated that the reaction proceeds through the formation of a hydroxyl adduct radical as a key intermediate. wikipedia.org This initial step involves the addition of the hydroxyl radical to the aromatic naphthalene (B1677914) core, initiating a cascade of further oxidative reactions that lead to the breakdown of the molecule. wikipedia.orgresearchgate.net

Reactions with Sulfate (B86663) Radical Anions

Similar to hydroxyl radicals, sulfate radical anions (SO₄•⁻) play a role in the oxidative degradation of this compound. wikipedia.org The reaction between the sulfate radical anion and the compound leads to the formation of an intermediate naphthyl methyl radical. wikipedia.org This process highlights another abiotic pathway that contributes to the transformation of the parent compound in environments where sulfate radicals are generated. wikipedia.org

Biodegradation Pathways in Soil and Aquatic Environments

Microbial Degradation under Aerobic Conditions

Under aerobic conditions, microorganisms play a significant role in the breakdown of this compound. The aerobic soil metabolism half-life has been estimated to be approximately 3.9 days, although this can extend up to 39 days in some soils. epa.govregulations.gov Aerobic metabolism leads to the formation of transformation products that include 1-naphthoic acid and carbon dioxide (CO₂). regulations.gov For structurally related compounds like 1-methylnaphthalene (B46632), aerobic degradation by bacteria such as Pseudomonas putida involves two primary pathways: one pathway involves hydroxylation of the unsubstituted aromatic ring, leading to intermediates like methyl salicylate (B1505791) and methyl catechol, which then enter central metabolism. ethz.ch A second, "detoxification" pathway involves the oxidation of the methyl group to form 1-naphthoic acid, which may be excreted as a dead-end product by some organisms. ethz.ch

Anaerobic Degradation and Metabolite Identification

In the absence of oxygen, this compound is also subject to microbial degradation, although typically at a slower rate than aerobic processes. epa.gov The estimated half-life for anaerobic soil metabolism is around 23.4 days. epa.gov

Research on the anaerobic degradation of the closely related compound 1-methylnaphthalene provides significant insights into potential pathways. In an iron-reducing enrichment culture, 1-methylnaphthalene was degraded with 1-naphthoic acid identified as a key metabolite. nih.govnih.gov This suggests that the degradation pathway for 1-methylnaphthalene under these conditions differs from that of unsubstituted naphthalene. nih.govnih.gov The primary degrading organism in this culture was identified as a member of the Thermoanaerobacteraceae family. nih.govnih.gov

Further studies on other methylated naphthalenes, such as 2-methylnaphthalene, under sulfate-reducing conditions, have shown that the initial activation step involves the addition of fumarate (B1241708) to the methyl group. uni-tuebingen.de This reaction forms metabolites like naphthyl-2-methyl-succinic acid, which is then further metabolized to 2-naphthoic acid and its reduced derivatives. uni-tuebingen.de These findings suggest that anaerobic degradation of alkylated naphthalene derivatives often proceeds via the formation of a corresponding naphthoic acid. researchgate.netresearchgate.net

CompoundConditionKey Metabolites Identified
1-Methylnaphthalene Anaerobic (Iron-reducing)1-Naphthoic acid nih.govnih.gov
2-Methylnaphthalene Anaerobic (Sulfate-reducing)Naphthyl-2-methyl-succinic acid, 2-Naphthoic acid, Reduced 2-naphthoic acid derivatives uni-tuebingen.de
Naphthalene Anaerobic2-Naphthoic acid nih.govnih.gov

This table is interactive. Users can sort columns by clicking on the headers.

Mobility and Adsorption in Environmental Compartments

For the surrogate compound, 1-naphthaleneacetic acid (NAA), studies and estimations of its environmental mobility suggest a moderate to low capacity for movement within the soil. epa.govepa.gov The mobility of a chemical in soil is significantly influenced by its tendency to adsorb to soil particles, a process quantified by the soil adsorption coefficient (Koc). chemsafetypro.com For NAA, the estimated Koc values range from 160 to 610, which indicates a medium to low mobility potential. epa.gov

The Groundwater Ubiquity Score (GUS) is another indicator of a pesticide's leaching potential, calculated from its half-life in soil and its Koc value. A higher GUS value suggests a greater potential to move through the soil profile and reach groundwater.

While specific experimental data on the mobility of NAA is limited, its chemical and physical properties provide clues to its behavior in the environment. epa.gov Factors such as soil type, organic matter content, and pH can significantly influence its adsorption and subsequent mobility.

Below are data tables summarizing the key parameters related to the environmental mobility of the surrogate compound, 1-naphthaleneacetic acid (NAA).

Table 1: Estimated Mobility and Adsorption Parameters for 1-Naphthaleneacetic Acid (NAA)

ParameterValueInterpretationSource
Soil Adsorption Coefficient (Koc) 160 - 610Medium to Low Mobility epa.gov
Log Koc 2.20 - 2.79Medium to Low MobilityCalculated
Groundwater Ubiquity Score (GUS) 3.59High Leachability Potential herts.ac.uk

Table 2: Physicochemical Properties of 1-Naphthaleneacetic Acid (NAA) Influencing Environmental Mobility

PropertyValueSignificance for MobilitySource
Water Solubility 420 mg/LHigher solubility can increase mobility in water. epa.govepa.gov
pKa 4.2Influences the ionic state of the molecule in response to soil and water pH, affecting adsorption. epa.govepa.gov
Log Kow (Octanol-Water Partition Coefficient) 2.24Indicates a moderate potential for partitioning into organic matter. epa.govepa.gov

It is important to reiterate that the data presented above pertains to 1-naphthaleneacetic acid (NAA). The presence of an alpha-methyl group in the requested compound, this compound, would likely increase its lipophilicity (hydrophobicity). This change would be expected to result in a higher Koc value, suggesting stronger adsorption to soil organic matter and consequently, lower mobility compared to NAA. However, without specific experimental data for this compound, this remains a theoretical projection.

Comparative Auxin Studies with Alpha Methyl 1 Naphthaleneacetic Acid

Comparative Analysis with Indole-3-Acetic Acid (IAA) and Other Endogenous Auxins

Alpha-methyl-1-naphthaleneacetic acid, a synthetic auxin, demonstrates distinct physiological activities when compared to the principal endogenous auxin, Indole-3-Acetic Acid (IAA). While both compounds can elicit similar auxin-type responses, their efficacy and underlying mechanisms can differ significantly.

One of the most notable differences is observed in the promotion of adventitious roots. Synthetic auxins like NAA are often more potent and widely used for rooting cuttings than IAA. mdpi.com This enhanced stability and prolonged activity in plant tissues contribute to its effectiveness. mdpi.com In studies on soybean hypocotyl cuttings, treatment with NAA led to a significantly higher number of adventitious roots. sinica.edu.tw This was correlated with an increase in the internal levels of endogenous IAA, suggesting that NAA's effect may be partially mediated by its influence on the accumulation of natural auxins. sinica.edu.tw Specifically, NAA treatment was found to decrease the activity of IAA oxidase, an enzyme responsible for breaking down IAA. sinica.edu.tw This reduction in degradation leads to higher, more stable concentrations of IAA within the tissue, thereby promoting root formation. sinica.edu.tw

Furthermore, the differential effects of NAA and IAA are evident in more complex physiological processes such as gravitropism. In an auxin-resistant mutant of Arabidopsis (aux1), which exhibits agravitropic root growth, the application of NAA to the growth medium was able to restore the normal gravitropic response. nih.gov In contrast, neither IAA nor another synthetic auxin, 2,4-D, could produce the same restorative effect. nih.gov This finding suggests that the AUX1 protein, believed to be an auxin influx carrier, may interact differently with various auxin types, or that NAA can bypass the specific transport mechanism that is defective in the mutant. nih.gov

Table 1: Comparative Effects of NAA and IAA

ParameterThis compound (as NAA)Indole-3-Acetic Acid (IAA)Observed System
Adventitious Root FormationHigh efficacy; increases endogenous IAA levels by reducing IAA oxidase activity. sinica.edu.twEffective, but generally less stable and potent than NAA for rooting. mdpi.comSoybean (Glycine max) cuttings. sinica.edu.tw
Gravitropism RestorationRestores gravitropic response in aux1 mutant. nih.govDoes not restore gravitropic response in aux1 mutant. nih.govArabidopsis thaliana aux1 mutant. nih.gov

Differentiation from Other Synthetic Auxins (e.g., 2,4-D)

The functional divergence between this compound (as NAA) and another widely used synthetic auxin, 2,4-dichlorophenoxyacetic acid (2,4-D), is pronounced, indicating that they activate distinct signaling pathways to control plant growth. nih.gov

Research on tobacco cell lines has revealed that NAA and 2,4-D differentially affect cell division and cell elongation. nih.gov NAA primarily stimulates cell elongation at concentrations much lower than those required to stimulate cell division. nih.gov Conversely, 2,4-D is a potent promoter of cell division but does not significantly stimulate cell elongation. nih.govresearchgate.net This suggests a fundamental separation in their mechanisms of action, where one compound is geared towards cell expansion and the other towards cell proliferation. nih.gov

These differences extend to their transport characteristics and influence on gene expression. In studies on Cestrum elegans, 2,4-D was more effective at reducing floret abscission due to its transport properties. nih.gov This differential effect was also reflected in the expression of Aux/IAA genes in the floret abscission zone, where 2,4-D induced higher expression levels of these auxin-responsive genes than NAA. nih.gov Further investigation into the cellular uptake and accumulation mechanisms in tobacco cells showed that the transport of these auxins is controlled by different carrier systems. cabidigitallibrary.org The accumulation of NAA is primarily governed by a balance between passive influx and carrier-mediated efflux. In contrast, 2,4-D uptake is dominated by both membrane diffusion and a carrier-mediated influx system. cabidigitallibrary.org The influx carrier shows a preference for 2,4-D, whereas the efflux carrier preferentially transports NAA. cabidigitallibrary.org

Table 2: Differentiation between NAA and 2,4-D

ProcessThis compound (as NAA)2,4-Dichlorophenoxyacetic acid (2,4-D)Observed System
Primary Cellular EffectStimulates cell elongation. nih.govPromotes cell division. nih.govTobacco (Nicotiana tabacum) cell culture. nih.gov
Cellular TransportAccumulation is controlled by carrier-mediated efflux. cabidigitallibrary.orgUptake is dominated by carrier-mediated influx. cabidigitallibrary.orgTobacco (Nicotiana tabacum) cell culture. cabidigitallibrary.org
Gene ExpressionLower induction of certain Aux/IAA genes. nih.govHigher induction of certain Aux/IAA genes. nih.govCestrum elegans floret abscission zone. nih.gov

Synergistic and Antagonistic Interactions with Other Plant Hormones (e.g., Gibberellic Acid)

The physiological effects of this compound are often modulated by interactions with other classes of plant hormones, leading to synergistic or antagonistic outcomes. A notable synergistic relationship exists with gibberellic acid (GA). Gibberellins are primarily known for regulating processes such as stem elongation and seed germination. nih.gov

A significant synergistic effect has been documented where NAA, when paired with gibberellic acid, greatly increases cellulose (B213188) fiber formation in plants. wikipedia.org This indicates a cooperative action where the combination of the two hormones produces a greater response than either could alone. In studies on tomato plants, the application of both NAA and GA3 significantly increased the number of fruits per plant, suggesting that the hormones work together to enhance fruit set and development through improved nutrient translocation. ijcmas.com Similarly, research on wax apple (Syzygium samarangense) showed that both NAA and GA3 treatments could improve various physiological characteristics, including leaf and petiole length, which is a result of their combined influence on cell division and expansion. agrojournal.org

However, the interaction is not always synergistic. In studies on the oil palm hybrid (Elaeis oleifera x Elaeis guineensis), while NAA was effective at inducing parthenocarpic (seedless) fruit, the addition of gibberellic acid (GA3) did not produce a synergistic increase in bunch weight, even though it did increase the percentage of parthenocarpic fruits. cambridge.org This demonstrates that the nature of the interaction can be context-dependent, varying with the specific developmental process and plant species.

Table 3: Interaction of NAA with Gibberellic Acid (GA)

Hormone CombinationObserved InteractionPhysiological OutcomeObserved System
NAA + Gibberellic AcidSynergisticGreatly increased cellulose fiber formation. wikipedia.orgGeneral plant studies. wikipedia.org
NAA + Gibberellic Acid (GA3)SynergisticIncreased number of fruits per plant. ijcmas.comTomato (Lycopersicon esculentum). ijcmas.com
NAA + Gibberellic Acid (GA3)Not Synergistic (for weight)No increase in bunch weight, though parthenocarpy was affected. cambridge.orgOil Palm (Elaeis oleifera x Elaeis guineensis). cambridge.org

Advanced Research Applications and Future Perspectives

Use as a Chemical Probe in Plant Signaling Research

Synthetic auxins and their derivatives are invaluable as chemical probes for dissecting the intricate pathways of plant hormone signaling. These small molecules can be used to modulate specific biological functions, helping to elucidate the roles of gene families involved in auxin biosynthesis, transport, and signaling. nih.gov The core principle is that compounds with structures that mimic natural auxins, like Indole-3-acetic acid (IAA), can act as agonists to auxin receptors, thereby triggering or blocking specific cellular responses. nih.gov

Derivatives of auxin-like molecules, including those with modifications to the side chain such as α-methylation, can exhibit altered binding affinity for auxin receptors or interact differently with transport proteins. This specificity allows researchers to probe the structure-function relationships of the auxin signaling cascade. For example, certain auxin derivatives have been developed as "antiauxins," which compete with natural auxins for receptor binding sites and consequently inhibit auxin action. nih.gov While research specifically detailing α-Methyl-1-naphthaleneacetic acid as a probe is nascent, its structure positions it as a candidate for such studies. By comparing its effects to its parent compound, NAA, researchers can investigate how the addition of a methyl group on the side chain impacts receptor interaction, transport, and downstream signaling events, providing a deeper understanding of the molecular basis of auxin perception and response in plants.

Integration with 'Omics' Technologies (e.g., Transcriptomics)

The integration of synthetic auxins with 'omics' technologies, especially transcriptomics (RNA sequencing), has revolutionized the understanding of the molecular mechanisms underlying auxin-induced responses. By analyzing the global gene expression changes following treatment with a compound like NAA, scientists can identify entire networks of genes and metabolic pathways that are activated or repressed.

Several key studies highlight the power of this integrated approach:

Graft Healing: A transcriptomic analysis of melon and squash grafts treated with NAA revealed differentially expressed genes (DEGs) involved in plant hormone signal transduction, phenylpropanoid biosynthesis, and phenylalanine metabolism. The study showed that NAA application promoted the expression of genes associated with the reactive oxygen species (ROS) scavenging system and the formation of vascular bundles, which are critical for the successful healing of the graft union. peerj.com

Adventitious Root Formation: In a comprehensive study on tea plant cuttings, integrated transcriptomic and hormonal analysis showed that NAA treatment significantly promoted adventitious root formation. nih.govresearchgate.net This was associated with a reduction in endogenous levels of IAA and cytokinin. The analysis identified numerous DEGs related to auxin, cytokinin, abscisic acid, and other hormone pathways. Using advanced bioinformatics, the study pinpointed several "hub genes" likely to play a central role in rooting, including those for cellulose (B213188) synthase (CSLD2) and SMALL AUXIN UP RNA (SAUR21). nih.govresearchgate.net

Non-Plant Applications: The utility of transcriptomics to study NAA's effects extends beyond the plant kingdom. A study using bulk RNA sequencing on in vitro human cell cultures found that NAA treatment led to the enhanced expression of the ANGPTL4 gene, which is involved in lipid metabolism and anti-apoptosis. nih.gov This finding underscores the broad applicability of 'omics' in elucidating the molecular impact of these compounds.

The table below summarizes key findings from transcriptomic studies involving 1-naphthaleneacetic acid.

Organism/System'Omics' TechnologyKey Findings Related to NAA TreatmentReference
Tea Cuttings (Camellia sinensis)Transcriptomics & Hormonal AnalysisPromoted adventitious root formation; reduced endogenous IAA and cytokinin; identified DEGs in multiple hormone pathways and key hub genes (CSLD2, SVL1, SAUR21). nih.govresearchgate.net
Melon/Squash GraftsTranscriptomicsAccelerated graft healing; identified DEGs in hormone signaling and phenylpropanoid biosynthesis; promoted expression of genes for ROS scavenging and vascular bundle formation. peerj.com
Human Cell LinesBulk RNA SequencingIncreased cell yield by inhibiting apoptosis; identified upregulation of the anti-apoptosis gene ANGPTL4. nih.gov

These approaches provide a blueprint for investigating the specific effects of α-Methyl-1-naphthaleneacetic acid, allowing for a detailed comparison of its molecular footprint with that of NAA.

Development of New Plant Growth Regulators Based on its Core Structure

The naphthaleneacetic acid structure serves as a versatile chemical scaffold for the synthesis of novel plant growth regulators with modified or enhanced properties. The development of new compounds based on this core structure aims to improve specificity, stability, or delivery mechanisms.

Key strategies for this development include:

Novel Formulations: Another avenue of development involves creating advanced formulations to control the release and improve the efficacy of the active ingredient. For example, researchers have successfully synthesized controlled-release formulations by covalently linking 1-naphthaleneacetic acid to silica (B1680970) nanospheres. nih.gov This nano-conjugate demonstrated enhanced efficacy in promoting root formation compared to the technical grade compound, providing a longer duration of sustained release and better environmental compatibility. nih.gov

Synergistic Compositions: Patents have been filed for plant growth regulator compositions that combine NAA or its derivatives with other active compounds to achieve synergistic effects. One such invention describes a mixture of NAA derivatives and N,N-dimethyl piperidinium (B107235) salts, which demonstrated improved yield enhancement in cotton plants. google.comgoogle.com

Role in Biotechnological Applications and Plant Cell Engineering

1-Naphthaleneacetic acid is a cornerstone of plant biotechnology and cell engineering, primarily due to its reliable ability to induce cell division and differentiation, particularly the formation of roots (rhizogenesis). chemimpex.comsigmaaldrich.com Its applications are fundamental to many standard laboratory and commercial practices.

Plant Tissue Culture and Micropropagation: NAA is a standard component in culture media used for the vegetative propagation of plants from stem and leaf cuttings. wikipedia.org It is widely used to stimulate the development of adventitious roots, a critical step in generating new plants from explants. nih.gov This is essential for the mass production of clones of elite plant varieties, ensuring genetic uniformity.

Genetic Engineering: In the process of creating genetically modified plants, tissue culture is an indispensable step. After genetic material is introduced into plant cells, NAA is often used in the culture medium to help the transformed cells regenerate into whole, rooted plants. chemimpex.com

Physiological Studies: Research on the effects of NAA has provided insights into the physiological changes that accompany root development. Studies have shown that NAA treatment influences the activity of key enzymes involved in auxin metabolism and stress responses, such as IAA oxidase (IAAO), peroxidase (POD), and polyphenol oxidase (PPO), during the formation of adventitious roots. nih.gov

Novel Applications in Cell Engineering: The influence of NAA on cell proliferation is not limited to plants. In a significant finding, NAA was shown to increase the yield of in vitro cultured human cells by inhibiting programmed cell death (apoptosis). nih.gov This discovery highlights its potential as a beneficial supplement in mammalian cell culture, a critical process in biomedical research and the production of biopharmaceuticals.

The established role of NAA in these biotechnological applications provides a strong foundation for exploring the use of its derivatives, like α-Methyl-1-naphthaleneacetic acid, for potentially enhanced or more specific activities in plant and even animal cell engineering.

Q & A

Q. What are the validated analytical methods for quantifying α-Methyl-1-naphthaleneacetic acid in environmental or biological matrices?

To quantify α-Methyl-1-naphthaleneacetic acid, high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are recommended. These methods require calibration with certified reference standards (e.g., NIST-traceable materials) to ensure accuracy. For biological samples, solid-phase extraction (SPE) is often employed to isolate the compound from complex matrices before analysis. Method validation should include checks for recovery rates, limits of detection (LOD), and matrix effects .

Q. How are acute toxicity studies for α-Methyl-1-naphthaleneacetic acid designed in rodent models?

Acute toxicity studies typically follow OECD Guideline 423 or 425, using graded doses administered via oral, inhalation, or dermal routes. Endpoints include mortality, clinical signs (e.g., respiratory distress), and histopathological examination of organs like the liver and kidneys. Randomization of animals and allocation concealment are critical to minimize bias, as outlined in risk-of-bias frameworks for experimental animal studies . Data should be analyzed using probit models to determine LD₅₀ values.

Q. What inclusion criteria should guide literature reviews for toxicity profiles of α-Methyl-1-naphthaleneacetic acid?

Systematic reviews should prioritize peer-reviewed studies reporting health outcomes such as respiratory, hepatic, or renal effects in humans or laboratory mammals. Inclusion criteria must specify routes of exposure (e.g., inhalation, oral), study quality (e.g., risk-of-bias assessments), and endpoints like NOAEL/LOAEL. Grey literature (e.g., government reports) should undergo peer review by at least three independent experts to ensure reliability .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of α-Methyl-1-naphthaleneacetic acid be resolved?

Contradictions often arise from variations in study design (e.g., exposure duration, species sensitivity). To resolve discrepancies:

  • Conduct dose-response meta-analyses to identify threshold effects.
  • Apply the Hill criteria for causality, evaluating consistency across studies and biological plausibility.
  • Use in vitro mechanistic assays (e.g., Ames test, comet assay) to assess genotoxicity.
    Risk-of-bias tools (e.g., Table C-7 for animal studies) help identify methodological flaws, such as inadequate randomization or unblinded outcome assessments .

Q. What computational approaches predict the environmental persistence and bioaccumulation of α-Methyl-1-naphthaleneacetic acid?

Quantitative structure-activity relationship (QSAR) models, such as EPI Suite, estimate physicochemical properties (e.g., log Kow, biodegradation half-life). Molecular dynamics simulations can predict interactions with soil organic matter or aquatic sediments. These models should be validated against experimental data, such as gas-phase ion energetics or hydrolysis rates, available from NIST Chemistry WebBook .

Q. What experimental designs are optimal for elucidating the metabolic pathways of α-Methyl-1-naphthaleneacetic acid in mammalian systems?

Use isotope-labeled compounds (e.g., ¹⁴C-labeled α-Methyl-1-naphthaleneacetic acid) in in vivo studies to track metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For enzyme kinetics, liver microsomal assays (e.g., CYP450 isoforms) combined with inhibition studies (e.g., ketoconazole for CYP3A4) identify primary metabolic routes. Longitudinal sampling ensures temporal resolution of metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.